REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:5])[CH3:4].[H][H].Cl[C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][N:18]=1>O.CN(C)C=O>[F:24][C:23]([F:26])([F:25])[C:20]1[CH:21]=[CH:22][C:17]([O:13][C:10]2[CH:11]=[CH:12][C:7]([O:6][CH:3]([CH3:5])[CH3:4])=[CH:8][CH:9]=2)=[N:18][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
28.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1.25 hours at 95° C.
|
Duration
|
1.25 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The water was extracted twice with toluene
|
Type
|
WASH
|
Details
|
the extracts washed with 1M sodium hydrogen carbonate and brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oily residue which
|
Type
|
CUSTOM
|
Details
|
was purified over silica gel with 1:9 ether/hexane as eluant
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C)C)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |